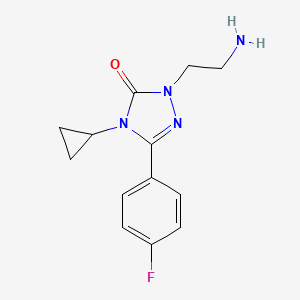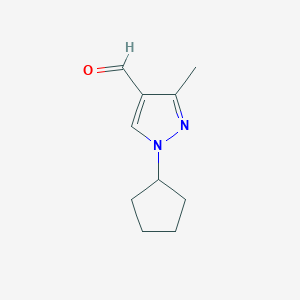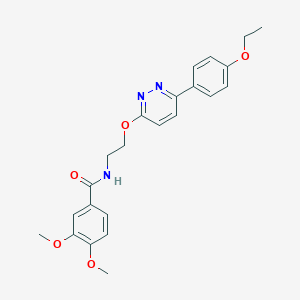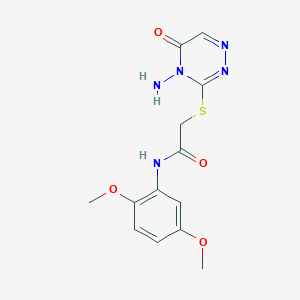
1-(2-aminoethyl)-4-cyclopropyl-3-(4-fluorophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-aminoethyl)-4-cyclopropyl-3-(4-fluorophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a compound belonging to the class of triazoles, which are known for their diverse applications in medicinal and organic chemistry. This compound possesses a distinct cyclopropyl group and a fluorophenyl ring, contributing to its unique chemical and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-aminoethyl)-4-cyclopropyl-3-(4-fluorophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. The reaction generally starts with a fluoro-substituted benzene derivative, which undergoes a series of transformations, including cyclopropylation and triazole ring formation.
Industrial Production Methods: Industrial production often scales up these laboratory protocols, employing optimized conditions to maximize yield and purity. This might include using specific catalysts, temperature control, and pressure adjustments to ensure the reaction progresses efficiently.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidative transformations where it forms more complex derivatives or undergoes cleavage of specific bonds.
Reduction: Reduction reactions might involve the hydrogenation of its triazole ring or other functional groups.
Substitution: The fluorine atom on the phenyl ring is particularly susceptible to nucleophilic substitution, making it a reactive site for further chemical modifications.
Common Reagents and Conditions:
Oxidative agents: Potassium permanganate or chromium trioxide.
Reductive agents: Sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution reagents: Halides, bases, and specific nucleophiles depending on the desired product.
Major Products Formed: Depending on the reaction pathway, the compound might transform into derivatives with different functional groups, potentially altering its chemical and biological properties.
Scientific Research Applications
Chemistry: 1-(2-aminoethyl)-4-cyclopropyl-3-(4-fluorophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one serves as a precursor in the synthesis of more complex molecules due to its reactivity and structural features.
Biology: In biological research, this compound can be used to study enzyme interactions, receptor binding, and biochemical pathways due to its unique molecular structure.
Medicine: Pharmacologically, triazole derivatives are explored for their antimicrobial, antifungal, and anticancer properties. This compound is studied for its potential therapeutic effects and bioactivity.
Industry: Industrially, it's used in the development of new materials, pharmaceuticals, and agrochemicals, leveraging its versatile chemical reactivity.
Mechanism of Action
1-(2-aminoethyl)-4-cyclopropyl-3-(4-fluorophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one exerts its effects through its interaction with specific molecular targets, often involving enzyme inhibition or receptor modulation. The cyclopropyl and fluorophenyl groups play crucial roles in binding and activity, influencing the compound's efficacy and selectivity.
Comparison with Similar Compounds
1-(2-aminoethyl)-4-cyclopropyl-3-(3-fluorophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
1-(2-aminoethyl)-4-cyclopropyl-3-(4-chlorophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
Unique Aspects: Compared to other triazole derivatives, 1-(2-aminoethyl)-4-cyclopropyl-3-(4-fluorophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one stands out due to its specific substitution pattern. The presence of the fluorophenyl group can significantly alter its physical and chemical properties, including reactivity, stability, and biological activity.
Conclusion
This compound is a fascinating compound with diverse applications spanning chemistry, biology, medicine, and industry. Its unique structural features and reactivity make it a valuable subject for scientific research and industrial development.
Properties
IUPAC Name |
2-(2-aminoethyl)-4-cyclopropyl-5-(4-fluorophenyl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN4O/c14-10-3-1-9(2-4-10)12-16-17(8-7-15)13(19)18(12)11-5-6-11/h1-4,11H,5-8,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGICSZHNUPLOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CCN)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(2H-1,3-benzodioxol-5-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B2691958.png)
![7-benzyl-8-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2691959.png)
![N-(3-bromophenyl)-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2691961.png)
![Tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2691962.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2691969.png)
![(3R,4R)-4-[(2-methylpyridin-3-yl)oxy]oxolan-3-ol](/img/structure/B2691970.png)

![N-benzyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2691972.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2691973.png)

